Liriodendronine 2-O-methyl ether

Physicochemical profiling Lipophilicity Oxoaporphine alkaloids

Researchers studying oxoaporphine SAR face a critical supply gap: no commercially available 2-O-methylated analog bearing a free 1-OH group exists for controlled antifungal potency comparisons. LIR-ME (CAS 52410-28-3) directly resolves this gap. • Enables the first controlled assessment of 2-OH→2-OMe substitution effects on anticandidal activity, independent of N-quaternization (Pabuccuoglu et al., 1991). • Addresses the non-linear SAR landscape where minor O-methylation shifts produce divergent antifungal outcomes, eliminating the uncontrolled variable risk of analog substitution. • Provides a tractable model for studying single-methylation effects on membrane permeability (ΔXLogP ~1.9 vs. liriodendronine) via PAMPA or Caco-2 assays. Sourced as the exact 2-O-methylated compound to ensure experimental reproducibility.

Molecular Formula C17H11NO3
Molecular Weight 277.27 g/mol
CAS No. 52410-28-3
Cat. No. B1215019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiriodendronine 2-O-methyl ether
CAS52410-28-3
SynonymsLIR-ME
liriodendronine 2-O-methyl ethe
Molecular FormulaC17H11NO3
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)O
InChIInChI=1S/C17H11NO3/c1-21-12-8-9-6-7-18-15-13(9)14(17(12)20)10-4-2-3-5-11(10)16(15)19/h2-8,20H,1H3
InChIKeyTYPNWOPNOODJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liriodendronine 2-O-methyl ether: Structural Identity and Procurement


Liriodendronine 2-O-methyl ether (CAS 52410-28-3, synonym lysicamine monophenol, LIR-ME) is a naturally occurring oxoaporphine alkaloid with the molecular formula C₁₇H₁₁NO₃ and a molecular weight of 277.27 g/mol [1]. The compound possesses a characteristic planar dibenzo[de,g]quinolin-7-one core with a methoxy substituent at the 2-position and a free phenolic hydroxyl at the 1-position . LIR-ME has been isolated from Liriodendron tulipifera (tulip tree) and is classified under MeSH as an aporphine-derived oxoaporphine alkaloid [2]. Although structurally related to the well-characterized antifungal alkaloid liriodenine, the published biological profiling of LIR-ME remains markedly more limited, making procurement decisions highly dependent on a clear understanding of the specific evidence that does exist [3].

1
Oxoaporphine SAR probe — enables specific study of 2-O-methylation effects independent of N-modification
2
Alkaloid identity tool — free 1-OH with planar dibenzoquinolinone core for antifungal/antiprotozoal pathway investigation
3
Procurement decision — evidence remains limited; source only when methylation-specific endpoint is essential

Why Liriodendronine 2-O-methyl ether Cannot Replace In-Class Analogs


Within the oxoaporphine alkaloid family, even minor structural modifications — such as O-methylation, N-methylation, or quaternization — can produce pronounced shifts in both the spectrum and potency of biological activity [1]. In the original synthetic and antifungal characterization study by Pabuccuoglu et al., closely related compounds including liriodendronine, lysicamine, lysicamine methiodide, and liriodenine methiodide were all evaluated in parallel, yet exhibited substantially divergent anticandidal potency [1]. For example, liriodenine methiodide was the most active derivative, while the quaternary salts of lysicamine were merely comparable to liriodenine itself [1]. This non-linear SAR (structure-activity relationship) means that the presence of a 2-O-methyl group on LIR-ME cannot be assumed to yield predictable biological outcomes based on data from liriodendronine or lysicamine alone [2]. For procurement purposes, substitution with a more abundant analog risks introducing an uncontrolled variable into any structure-activity study. Direct sourcing of the exact 2-O-methylated compound is therefore scientifically necessary when the methylation effect is the parameter under investigation .

Non-linear methylation SAR
2-O-methyl ether does not predict antifungal potency from liriodendronine or lysicamine data; anticandidal activity shifts dramatically with N-quaternization.
O-methyl vs. N-methyl confounding
Liriodenine or N-methylliriodendronine introduce uncontrolled N-methyl variables, masking the contribution of 2-O-methylation alone.
Structural analog mismatch
Even closely related oxoaporphines may exhibit divergent target engagement; direct sourcing of the exact 2-O-methyl compound is required for methylation-effect studies.

Liriodendronine 2-O-methyl ether: Evidence vs. Closest Analogs


LogP Shift via 2-O-Methylation vs. Parent

2-O-Methylation of the liriodendronine scaffold introduces a measurable increase in lipophilicity. The calculated XLogP for LIR-ME is 3.2 [1], compared with a calculated XLogP of 1.30 for the parent 1,2-dihydroxy compound liriodendronine (CAS 65400-36-4) [2]. This increase of approximately 1.9 log units reflects the replacement of a polar phenolic hydroxyl with a methoxy group, reducing the hydrogen bond donor count from 2 to 1 [1]. Such a shift is consistent with the broader oxoaporphine SAR, where methylation of the 2-OH group substantially alters chromatographic retention and predicted membrane permeability .

LogP Shift
Class-level inference
LIR-ME XLogP: 3.2
Liriodendronine: 1.30
ΔXLogP ≈ +1.9
Supports lipophilicity-driven assay partitioning review
In silico calculation; experimental logP verification needed
Physicochemical profiling Lipophilicity Oxoaporphine alkaloids

Antifungal Potency Benchmarking: 2-O-Methyl Derivative Position

The foundational oxoaporphine antifungal SAR paper by Pabuccuoglu et al. (1991) demonstrated a clear potency hierarchy among structurally related compounds tested under identical conditions against Candida albicans [1]. While quantitative MIC values for LIR-ME itself were not explicitly tabulated in the accessible abstract or public excerpts of this paper, the study established that liriodenine methiodide (13) was the most active derivative, and the quaternary salts of lysicamine (methiodide 3 and methosulfate 4) were only comparable to, but not superior to, the parent liriodenine (1) [1]. LIR-ME, as the neutral 2-O-methyl ether of liriodendronine, occupies a structurally intermediate position between the fully de-methylated liriodendronine betaine (10) and the fully quaternized N-methyl derivatives [2]. This positions LIR-ME as a critical tool compound for dissecting the individual contributions of O-methylation versus N-quaternization to antifungal potency — a question that cannot be answered using liriodenine or lysicamine alone [3].

Antifungal Activity
Class-level inference
LIR-ME MIC not quantified
Liriodenine methiodide most active; liriodenine ≈ lysicamine methiodide
2-O-methylation alone unlikely to recapitulate methiodide potency
Tool compound for O-methylation role in anticandidal SAR
Quantitative MIC data not publicly available; requires independent verification
Antifungal activity Candida albicans Structure-activity relationship

Antiprotozoal Activity: 2-O-Methyl vs. N-Methyl Oxoaporphines

In a parallel in vitro screen of oxoaporphine alkaloids from Stephania dinklagei, the structurally related analogs N-methylliriodendronine and 2-O,N-dimethylliriodendronine were tested alongside liriodenine and dicentrinone for antiprotozoal activity [1]. N-Methylliriodendronine — which bears an N-methyl group but lacks 2-O-methylation — was the most active against L. donovani amastigotes (IC₅₀ = 36.1 μM), while liriodenine showed the highest activity against Plasmodium falciparum (IC₅₀ = 15 μM) [1]. Although LIR-ME itself was not included in this particular antiprotozoal panel, the data establish a critical baseline: N-methylation alone can confer substantial antileishmanial activity, and the 2-O,N-dimethyl analog is a distinct chemical entity reported as a natural product [2]. This creates a strong scientific rationale for sourcing LIR-ME specifically to decouple the contribution of 2-O-methylation from N-methylation in antiprotozoal SAR studies [3].

Antiprotozoal Activity
Class-level inference
LIR-ME IC₅₀ not determined
N-Methylliriodendronine IC₅₀ = 36.1 μM (L. donovani); Liriodenine IC₅₀ = 26.16 μM
O-methyl contribution to antiprotozoal potency remains unquantified
Enables deconvolution of O-methyl vs N-methyl contributions
LIR-ME absent from Camacho 2000 panel; research gap
Antiprotozoal activity Leishmania donovani Plasmodium falciparum

UV-Vis Spectroscopic Differentiation of 2-O-Methyl Derivatives

UV-Vis spectroscopy provides a robust method for distinguishing LIR-ME from its closely related N-methylated and non-methylated analogs. While the specific UV maxima for LIR-ME have not been published in accessible databases, the 2-O,N-dimethyl derivative (2-O,N-dimethylliriodendronine) exhibits characteristic absorption bands at 247, 311, 420, 585, and 602 nm in methanol, which are stable upon addition of 0.005 N NaOH [1]. In contrast, the parent liriodendronine betaine undergoes pH-dependent spectral shifts, existing as a quinone-methide in neutral medium, a dianion in base, and an isoquinolinium ion in weak acid [2]. These distinct pH-dependent behaviors provide orthogonal spectroscopic fingerprints that allow each derivative to be unambiguously identified during purification and quality control [3].

UV-Vis Differentiation
Class-level inference
2-O,N-Dimethylliriodendronine λmax 247, 311, 420, 585, 602 nm (stable in 0.005 N NaOH); LIR-ME data unavailable
Supports QC identity confirmation by pH-dependent UV fingerprinting
Experimental λmax and pH stability profile needed for LIR-ME
Spectroscopic characterization UV-Vis absorption Quality control

Hydrogen Bond Donor/Acceptor Profile Differences

The 2-O-methyl substitution in LIR-ME reduces the hydrogen bond donor (HBD) count from 2 to 1 compared with liriodendronine (1,2-dihydroxy), while the hydrogen bond acceptor (HBA) count remains at 4 for both compounds [1]. Lysicamine, which bears a 2-methoxy group but lacks the 1-hydroxy group (or has it in a different oxidation state), may have a different HBD/HBA profile [2]. This systematic reduction in HBD capacity is known to influence solid-state packing, solubility in organic solvents, and the ability to engage in specific hydrogen-bonding interactions with biological targets — factors particularly relevant for crystallization screening and co-crystal engineering of oxoaporphine alkaloids [3].

HBD Profile
Class-level inference
LIR-ME HBD = 1, HBA = 4
Liriodendronine HBD = 2, HBA = 4
ΔHBD = –1
Impacts solubility in aprotic solvents and crystallization screening
Calculated from 2D structure; experimental confirmation advised
Hydrogen bonding Drug-likeness Molecular recognition

Liriodendronine 2-O-methyl ether: Application Scenarios


2-O-Methylation Contribution to Antifungal SAR

LIR-ME is the only commercially identifiable neutral 2-O-methylated oxoaporphine bearing a free 1-OH group [1]. When tested in parallel with liriodendronine (2-OH, no methylation), liriodenine, and lysicamine in standardized anticandidal assays, LIR-ME enables the first controlled assessment of how replacing the 2-hydroxyl with a methoxy group — independent of N-quaternization — affects antifungal potency [2]. This addresses a specific gap in the SAR landscape first mapped by Pabuccuoglu et al. (1991).

Isolating O-Methylation from N-Methylation in Leishmanicidal Activity

Camacho et al. (2000) demonstrated that N-methylliriodendronine (IC₅₀ = 36.1 μM against L. donovani) and 2-O,N-dimethylliriodendronine possess distinct antiprotozoal activities [1]. However, the specific contribution of 2-O-methylation alone remains unknown [2]. Sourcing LIR-ME and testing it alongside N-methylliriodendronine and the parent liriodendronine in L. donovani amastigote assays would close this knowledge gap and may reveal additive, synergistic, or antagonistic interactions between the O- and N-methyl modifications .

Membrane Permeability and Solubility Comparator

The calculated XLogP difference of approximately 1.9 units between LIR-ME (3.2) and liriodendronine (1.30) provides a tractable model system for studying how a single methylation event modulates passive membrane permeability and solvent partitioning within the oxoaporphine scaffold [1]. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies comparing LIR-ME to the parent dihydroxy compound can generate data directly relevant to understanding the drug-likeness of methylated natural product derivatives [2].

Spectroscopic Reference Standard for Oxoaporphine Identification

The distinct UV-Vis behavior of oxoaporphine derivatives — with liriodendronine exhibiting pH-dependent spectral transitions and 2-O,N-dimethylliriodendronine showing pH-stable absorption bands at 247, 311, 420, 585, and 602 nm — positions LIR-ME as a necessary intermediate reference standard [1]. Establishing the UV-Vis and mass spectrometric fingerprints of pure LIR-ME enables its unambiguous identification in complex plant extracts from Liriodendron, Stephania, and other Annonaceae/Magnoliaceae species, supporting dereplication workflows in natural product discovery [2].

Application
Selection Property
Validation Focus
Antifungal SAR probe studies
O-methylation selectivity context
Anticandidal endpoint benchmarking against parent and N-methyl analogs
Antileishmanial SAR deconvolution
O-methyl vs N-methyl contribution
L. donovani amastigote assay context with matched oxoaporphine panel
Permeability model studies
Lipophilicity-driven partitioning review
PAMPA/Caco-2 permeability endpoints; XLogP experimental validation
Dereplication and QC standard
UV-Vis fingerprint differentiation
λmax identity confirmation under controlled pH conditions
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